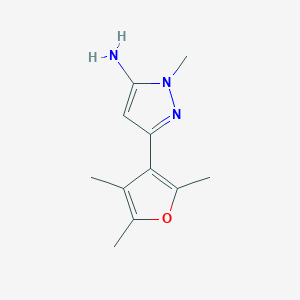

1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine

Description

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

2-methyl-5-(2,4,5-trimethylfuran-3-yl)pyrazol-3-amine |

InChI |

InChI=1S/C11H15N3O/c1-6-7(2)15-8(3)11(6)9-5-10(12)14(4)13-9/h5H,12H2,1-4H3 |

InChI Key |

NHONHGXJLWXPNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=C1C2=NN(C(=C2)N)C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-trimethylfuran-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl isocyanate to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine (-NH2) at position 5 of the pyrazole ring exhibits nucleophilic behavior, participating in the following reactions:

Acylation

Reacts with acyl chlorides or anhydrides to form amides. For example:

-

Acetic anhydride : Forms N-acetyl derivatives under reflux conditions in glacial acetic acid .

-

Furan-2-carbonyl chloride : Produces 1-(furan-2-carbonyl) derivatives via Mannich reactions .

Conditions : Typically requires acidic catalysts (e.g., acetic acid) and elevated temperatures (80–100°C) .

Alkylation

Schiff Base Formation

Condenses with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) to form imines:

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution, primarily at positions activated by electron-donating groups:

| Position | Reactivity | Example Reaction | Conditions |

|---|---|---|---|

| C-4 | High | Nitration, halogenation | HNO3/H2SO4, X2/Fe |

| C-3/C-5 | Moderate | Sulfonation | H2SO4, 50°C |

Note : Substituents like the methyl group at N-1 direct electrophiles to the para position (C-4) .

Furan Ring Reactivity

-

Oxidation : Potential conversion to diketone derivatives under strong oxidizing agents (e.g., KMnO4).

-

Cycloaddition : Participation in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) .

Condensation and Cyclization Reactions

The compound serves as a precursor in multicomponent reactions:

Reductive Amination Pathways

Demonstrated in analogous pyrazole systems:

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| N-(5-Pyrazolyl)imine | NaBH4/MeOH | N-(4-Methoxybenzyl)pyrazol-5-amine | 88% |

Mechanism : Imine intermediate reduced to secondary amine .

Comparative Reactivity Analysis

| Functional Group | Reaction Type | Rate (Relative) | Key Influences |

|---|---|---|---|

| Pyrazole C-4 | Electrophilic substitution | High | Methyl directing effect |

| Amine (-NH2) | Nucleophilic alkylation | Moderate | Steric hindrance from furan |

| Furan C-2/C-5 | Oxidation | Low | Methyl substituents |

Key Findings

-

The amine group is the most reactive site, enabling diverse functionalization via acylation, alkylation, and imine formation.

-

Steric effects from the 2,4,5-trimethylfuran group limit furan ring reactivity but stabilize the pyrazole core.

-

Multicomponent reactions efficiently generate complex heterocycles, highlighting synthetic versatility .

For experimental details, consult protocols from peer-reviewed methodologies .

Scientific Research Applications

1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its interactions with biological macromolecules can provide insights into their function and regulation.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of an enzyme by binding to its active site or modulate the function of a receptor by acting as an agonist or antagonist.

The molecular pathways involved in the compound’s action can vary depending on the target and the biological context. Detailed studies using techniques such as molecular docking, enzyme assays, and cell-based assays can provide insights into the compound’s mechanism of action.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of pyrazole derivatives are highly dependent on substituents at the 1-, 3-, and 5-positions. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,4,5-trimethylfuran substituent is electron-rich, contrasting with trifluoromethyl or fluorophenyl groups in analogs (e.g., Compounds 5g, 3), which are electron-withdrawing. This difference may influence receptor binding or metabolic stability .

Physicochemical Properties

Biological Activity

1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative with potential biological activities that have garnered attention in recent research. This compound's structure includes a furan moiety and a pyrazole ring, which are known to exhibit various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₅N₃O

- Molecular Weight : 205.26 g/mol

- CAS Number : 1490551-69-3

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 205.26 g/mol |

| CAS Number | 1490551-69-3 |

Research indicates that compounds containing pyrazole and furan moieties can interact with various biological targets, including receptors involved in inflammatory processes and cancer progression. Specifically, the following mechanisms have been identified:

- Agonistic Activity on Formyl Peptide Receptors (FPRs) : Pyrazole derivatives have been studied for their ability to act as agonists for FPRs (FPR1, FPR2). These receptors play crucial roles in inflammation and cancer biology, influencing processes such as chemotaxis and phagocytosis .

- Inhibition of Tumor Growth : Some studies suggest that pyrazole derivatives can inhibit tumor growth by modulating pathways associated with cell proliferation and survival .

In Vitro Studies

A series of biological evaluations have been conducted to assess the efficacy of 1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1H-pyrazol-5-amine against various cell lines and pathogens:

- Anti-Cancer Activity : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential use in oncology .

- Anti-inflammatory Properties : The compound showed promise in reducing inflammation markers in cellular models, indicating its therapeutic potential for inflammatory diseases .

In Vivo Studies

Animal model studies have further elucidated the biological effects:

- Tumor Suppression : In vivo experiments indicated that treatment with the compound led to reduced tumor size in xenograft models, supporting its role as a potential anti-cancer agent .

Case Studies

Several case studies highlight the compound's biological activity:

- Study on Insecticidal Properties : A study evaluated the insecticidal activity of pyrazole derivatives against Tetranychus cinnabarinus and Plutella xylostella. The results showed that compounds similar to 1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1H-pyrazol-5-amine had moderate to high mortality rates at specific concentrations (e.g., 400 µg/mL) against these pests .

- FPR Agonist Evaluation : Research focused on the agonistic properties of pyrazole derivatives on FPRs revealed that while some compounds displayed low activity, others showed promising results in activating these receptors, which are crucial for immune response modulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1H-pyrazol-5-amine, and what key reaction parameters influence yield and purity?

- Methodology :

-

Pd-catalyzed coupling reactions : Utilize palladium catalysts (e.g., Pd₂(dba)₃) with ligands like BINAP in anhydrous toluene under reflux. This method is effective for introducing aryl/heteroaryl groups to the pyrazole core .

-

Multi-step synthesis : Start with substituted furan derivatives, followed by condensation with hydrazine derivatives to form the pyrazole ring. Optimize stoichiometry and reaction time to minimize side products .

-

Key parameters : Temperature (reflux conditions), catalyst loading (0.03–0.06 mmol), and base selection (e.g., t-BuONa) significantly impact yield. Purification via HPLC ensures high purity .

- Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | Pd₂(dba)₃, BINAP, toluene, reflux | 48 mg (30% yield) | |

| Cyclization | POCl₃, 120°C | 2555–2561 (46.6% yield range) |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Resolve substituent positions on the pyrazole and furan rings. For example, aromatic protons appear at δ 6.41–8.88 ppm, while methyl groups resonate at δ 1.55–3.90 ppm .

- ESI-MS : Confirm molecular weight (e.g., observed [M+H]⁺ = 514.33 for a related pyrazole derivative) .

- X-ray crystallography : Use SHELXL for refinement to determine bond lengths and angles (mean C–C = 0.002 Å, R factor = 0.031) .

Q. How is single-crystal X-ray diffraction applied to resolve the molecular structure of this compound?

- Methodology :

- Data collection : Use MoKα radiation (λ = 0.71073 Å) at 173–208 K to minimize thermal motion artifacts .

- Refinement : Employ SHELXL for small-molecule refinement. Key metrics include R factor (<0.05) and data-to-parameter ratio (>15) .

- Visualization : ORTEP for Windows generates anisotropic displacement ellipsoid diagrams .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to address low yields in large-scale preparations?

- Methodology :

- DoE (Design of Experiments) : Systematically vary catalyst type (e.g., Pd vs. Cu), solvent polarity, and temperature to identify optimal conditions .

- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity, particularly for heterocyclic coupling steps .

- Scale-up challenges : Monitor exothermic reactions and implement gradient purification (e.g., HPLC to column chromatography) .

Q. What strategies resolve discrepancies in crystallographic data obtained from different refinement software?

- Methodology :

- Cross-validation : Compare results from SHELXL (small-molecule focus) and WinGX (supports multiple refinement algorithms) .

- Hydrogen bonding analysis : Apply graph set analysis (Etter’s formalism) to validate intermolecular interactions and packing patterns .

- Data merging : Use programs like SADABS to correct absorption and scaling errors in raw diffraction data .

Q. How can computational modeling predict the compound’s hydrogen bonding and crystal packing behavior?

- Methodology :

- DFT calculations : Gaussian 03 or similar software computes heat of formation and molecular electrostatic potentials to predict interaction sites .

- Molecular dynamics (MD) : Simulate crystal lattice dynamics under varying temperatures to assess stability .

- Software tools : Mercury (CCDC) visualizes packing diagrams, while PLATON validates symmetry operations .

Q. What advanced techniques evaluate the compound’s thermal stability and decomposition pathways?

- Methodology :

- TGA/DSC : Measure decomposition onset temperatures (e.g., 171–270°C for related pyrazole salts) and enthalpy changes .

- Mass spectrometry (MS-MS) : Identify degradation fragments under controlled pyrolysis conditions .

- In situ XRD : Monitor structural changes during heating to correlate phase transitions with thermal events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.